![molecular formula C12H13NO4 B1529049 4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid CAS No. 1713639-77-0](/img/structure/B1529049.png)
4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
Overview
Description
4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (4-Acetyl-THB) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring compound tetrahydrobenzo[f][1,4]oxazepine, and is used in laboratory experiments due to its unique properties. 4-Acetyl-THB is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological research.
Scientific Research Applications
- Antitumor Activity : Researchers have explored derivatives of this compound for their potential antitumor properties. For instance, (3R)-3-aminoazepane derivatives derived from it exhibit antitumor activity in lung cancer treatment .
- Fluoroquinolone Antibiotics : Enantiopure dihydrobenzoxazepines serve as intermediates for synthesizing fluoroquinolone antibiotics like besifloxacin and nazartinib .
- Multicomponent Reactions : The Ugi–Joullié reaction, utilizing this compound, can yield peptide-like compounds, expanding the toolbox for chemical synthesis .
- Custom Synthesis : Researchers use 4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid as a building block in heterocyclic chemistry .
- Chiral Intermediates : Enantiopure derivatives of this compound serve as essential building blocks for various biologically active molecules, including antibiotics and antitumor agents .
Medicinal Chemistry and Drug Development
Chemical Synthesis
Heterocyclic Building Blocks
Biological Studies
Research and Development
properties
IUPAC Name |
4-acetyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)13-4-5-17-11-3-2-9(12(15)16)6-10(11)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPJTKBRJIHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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